molecular formula C15H10BrNO2 B1297930 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione CAS No. 57365-06-7

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione

Cat. No.: B1297930
CAS No.: 57365-06-7
M. Wt: 316.15 g/mol
InChI Key: NRIHZIKJFGRZGX-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The structure of this compound consists of an isoindoline-1,3-dione core with a bromomethyl group attached to the phenyl ring.

Mechanism of Action

Target of Action

The primary targets of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the brain.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors, specifically at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of various neurological processes, including mood, reward, and motor control. Changes in this pathway can have significant downstream effects, potentially influencing behavior and neurological function.

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . The compound’s bioavailability and its absorption, distribution, metabolism, and excretion (ADME) properties would need to be further investigated.

Result of Action

It has been suggested that isoindolines and isoindoline-1,3-dione can modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents . Additionally, they may have the capacity to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences.

Biochemical Analysis

Biochemical Properties

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as the dopamine receptor D2, where it acts as a ligand, binding to the receptor and influencing its activity . . The nature of these interactions involves binding to specific amino acid residues at the receptor’s allosteric site, thereby modulating its function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly blood cancer cell lines such as K562 and Raji cells, this compound has demonstrated cytotoxic effects, leading to increased apoptosis and necrosis . The influence of this compound on cell signaling pathways includes the modulation of gene expression and alterations in cellular metabolism, which contribute to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the dopamine receptor D2, affecting its conformation and activity . This binding interaction involves specific amino acid residues at the receptor’s allosteric site, leading to changes in receptor function. Additionally, this compound inhibits enzyme activity by interacting with the active sites of target enzymes, thereby modulating their catalytic functions . These molecular interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, toxic or adverse effects may occur, including neurotoxicity and other side effects . These dosage-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by its interactions with cellular transporters and binding proteins, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches the appropriate sites of action within the cell.

Preparation Methods

The synthesis of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a catalyst in carbon tetrachloride (CCl4). The reaction mixture is refluxed for a specific duration and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for isoindoline-1,3-dione derivatives often involve the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the desired substituents .

Chemical Reactions Analysis

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the isoindoline-1,3-dione core can lead to the formation of isoindoline derivatives.

Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

Properties

IUPAC Name

2-[2-(bromomethyl)phenyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIHZIKJFGRZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346988
Record name 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57365-06-7
Record name 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Bromomethyl)phenyl]isoindoline-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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